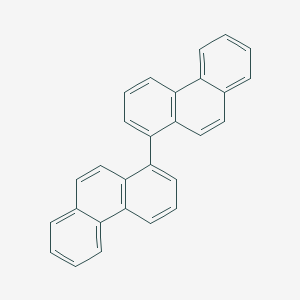
Biphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenanthrene is a natural product found in Bletilla striata with data available.
科学的研究の応用
Medicinal Applications
Antibacterial Properties
Recent studies have demonstrated the antibacterial efficacy of biphenanthrene derivatives, particularly against Gram-positive bacteria. For instance, a compound named 4,8,4',8'-tetramethoxy (1,1'-biphenanthrene)-2,7,2',7'-tetrol (LF05), isolated from the fibrous roots of Bletilla striata, exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates. The minimum inhibitory concentrations (MICs) indicated that LF05 was bactericidal against certain strains and displayed a membrane-disrupting mechanism of action. The compound also showed additive effects when combined with other antibiotics like vancomycin and erythromycin .
Antitumor Activity
This compound compounds have also been investigated for their antitumor properties. Studies indicate that some biphenanthrenes are cytotoxic to various tumor cell lines, suggesting potential for development as anticancer agents. The mechanisms underlying their cytotoxicity often involve disruption of cellular membranes and interference with metabolic processes .
α-Glucosidase Inhibition
A recent phytochemical investigation identified three novel this compound derivatives from Aerides multiflora, which were evaluated for their α-glucosidase inhibitory activity. Among these, aerimultin C demonstrated significant inhibition, outperforming the standard drug acarbose. This suggests that biphenanthrenes may serve as lead compounds for developing new treatments for diabetes .
Applications in Organic Electronics
Chiral this compound-Diol Units
The introduction of chiral this compound-diol units has opened new avenues in organic electronics. These units are being explored for use in circularly polarized thermally activated delayed fluorescence (TADF) materials, which are promising for applications in 3D displays and optical sensors. The unique photophysical properties of these compounds enable efficient light emission and potentially enhance display technologies .
Phytochemical Research
Biphenanthrenes have been identified as chemotaxonomic markers within the Orchidaceae family. Their presence can help in classifying different subfamilies based on phytochemical profiles. The isolation and characterization of these compounds contribute to our understanding of plant chemistry and their potential medicinal uses .
Data Summary
Q & A
Basic Research Questions
Q. What spectroscopic methods are critical for characterizing biphenanthrene derivatives, and how do researchers resolve ambiguities in spectral assignments?
Q. How can researchers design experiments to isolate this compound from natural sources like Dioscorea species?
Isolation involves bioassay-guided fractionation :
- Extraction : Use solvents (e.g., ethanol, methanol) to obtain crude extracts.
- Chromatography : Employ column chromatography (silica gel, Sephadex LH-20) and HPLC to separate compounds.
- Characterization : Prioritize fractions showing bioactivity (e.g., antioxidant or cytotoxic effects) for structural analysis. For example, Dioscorea septemloba rhizomes yielded this compound via repeated silica gel chromatography, with purity confirmed by TLC and NMR .
Q. What are the standard protocols for evaluating this compound’s antioxidant activity in vitro?
The DPPH radical scavenging assay and hydroxyl radical assay are widely used:
- DPPH : Dissolve this compound in DMSO, dilute to concentrations (0.0156–0.5 mg/mL), mix with DPPH-ethanol solution, incubate (30 min, 25°C), and measure absorbance at 517 nm. Activity is calculated as IC₅₀ (e.g., 0.07–0.13 μM for biphenanthrenes in ) .
- Hydroxyl radical assay : Combine FeSO₄, H₂O₂, and sample, measure absorbance at 510 nm after incubation. Controls (DMSO/ethanol) ensure baseline correction .
Advanced Research Questions
Q. How can researchers address contradictions in this compound bioactivity data across studies?
Contradictions may stem from variability in experimental design (e.g., cell lines, assay conditions) or compound purity . Mitigation strategies include:
- Standardization : Use identical protocols (e.g., DPPH concentration, incubation time) across studies.
- Validation : Replicate assays with independent samples and orthogonal methods (e.g., ORAC assay vs. DPPH).
- Meta-analysis : Compare raw datasets (e.g., IC₅₀ values, solvent systems) to identify confounding variables .
Q. What synthetic strategies optimize this compound yield in laboratory settings?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and photocyclization are effective:
- Cross-coupling : Combine halogenated phenanthrene precursors with boronic acids under inert conditions.
- Photocyclization : Irradiate stilbene derivatives (λ = 300–350 nm) to induce cyclization. Monitor reaction progress via TLC/LC-MS and optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize byproducts. Purity is enhanced via recrystallization (e.g., CHCl₃/hexane) .
Q. How can this compound’s mechanism of action be elucidated in complex biological systems?
Advanced approaches include:
- Molecular docking : Simulate interactions with target proteins (e.g., Keap1-Nrf2 for antioxidant activity).
- Metabolomics : Profile cellular metabolites post-treatment to identify disrupted pathways.
- CRISPR screening : Knock out suspected targets (e.g., antioxidant enzymes) to assess phenotypic changes.
- In vivo models : Use transgenic organisms (e.g., C. elegans with oxidative stress reporters) for validation .
Q. Methodological Considerations
Q. What frameworks guide the formulation of rigorous research questions on this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome):
- Example: How does this compound (Intervention) modulate Nrf2 activation (Outcome) in murine macrophages (Population) compared to curcumin (Comparison)? Avoid overly broad questions (e.g., What is this compound?) in favor of hypothesis-driven inquiries .
Q. How should researchers document this compound synthesis for reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental section : Detail reaction conditions (temperature, solvent ratios), purification steps, and spectral data.
- Supporting information : Include raw NMR spectra (e.g., Figure S12 in ), HRESIMS traces, and crystallography files.
- Ethical reporting : Disclose failed attempts (e.g., low-yield reactions) to aid troubleshooting .
Q. Data Presentation Standards
特性
分子式 |
C28H18 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
1-phenanthren-1-ylphenanthrene |
InChI |
InChI=1S/C28H18/c1-3-9-21-19(7-1)15-17-27-23(21)11-5-13-25(27)26-14-6-12-24-22-10-4-2-8-20(22)16-18-28(24)26/h1-18H |
InChIキー |
VQECOUFHPVSSCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3C4=CC=CC5=C4C=CC6=CC=CC=C65 |
同義語 |
1,1'-biphenanthrene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















